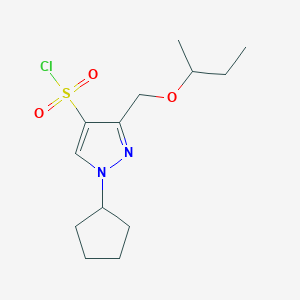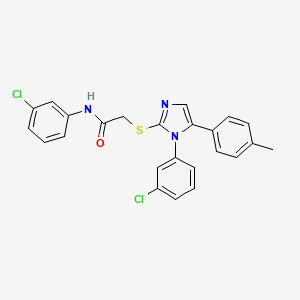
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the specified chemical structure often involves multistep reactions starting from basic building blocks such as ethyl acetoacetate, araldeliydes, and ammonia. These components undergo a series of reactions including condensation, replacement of ester groups with hydrazine hydrate, and treatment with benzoxazine-4(3H)-one, leading to complex derivatives. These synthetic pathways are significant for generating diverse molecular architectures and studying their subsequent reactivities and properties (Dangi et al., 2010).
Molecular Structure Analysis
The analysis of molecular structures in compounds similar to the one often employs techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods provide insights into the compound's conformation, bond lengths, angles, and overall geometry, facilitating a deeper understanding of its chemical behavior and interactions (Osyanin et al., 2015).
Chemical Reactions and Properties
Compounds within this chemical family participate in various reactions, including cyclization processes facilitated by catalysts like boron trifluoride diethyl etherate, which can influence the reaction pathway and yield specific products. Such reactions are pivotal for generating new compounds with potential biological activities and studying their mechanism of action (Saitoh et al., 2001).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play crucial roles in determining the compound's applicability in various fields. Techniques like crystallography report on the compound's solid-state structure, which is essential for understanding its stability, reactivity, and interaction with other molecules (Cui et al., 2009).
Chemical Properties Analysis
Exploring the chemical properties involves studying the compound's reactivity towards different reagents, stability under various conditions, and its behavior in chemical transformations. These properties are fundamental for applying the compound in synthesis, pharmaceuticals, and materials science. Investigations into its reactivity with sulfones under photoredox conditions, for instance, reveal potential pathways for functionalizing the molecule with difluoromethyl or trifluoromethyl groups, highlighting its versatility in organic synthesis (Zou & Wang, 2017).
科学的研究の応用
Sigma-2 Receptor Probe Development
Research by Xu et al. (2005) on sigma-2 receptor probes identified N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(trifluoromethyl)benzamide analogues as potential ligands for in vitro studies of sigma-2 receptors. These compounds, due to their affinity and selectivity, could serve as valuable tools for understanding the role of sigma-2 receptors in cancer and neurodegenerative diseases (Xu et al., 2005).
Organic Synthesis Methodologies
Grigorjeva and Daugulis (2015) developed a cobalt-promoted dimerization method for aminoquinoline benzamides, demonstrating the utility of this compound in synthesizing complex organic molecules. This approach could be applied in the synthesis of novel compounds with potential pharmacological activities (Grigorjeva & Daugulis, 2015).
Study of Regioselectivity in Organic Reactions
The study on the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide by Batalha et al. (2019) sheds light on the reactivity of quinoline derivatives, including this compound. Understanding such reactivity patterns is crucial for the design of molecules with desired biological activities (Batalha et al., 2019).
Imaging Agent Development
Tu et al. (2007) investigated fluorine-18 labeled benzamide analogues, including structures related to this compound, for imaging the sigma-2 receptor status of solid tumors with positron emission tomography (PET). These compounds showed high tumor uptake and favorable tumor/normal tissue ratios, indicating their potential as PET imaging agents (Tu et al., 2007).
特性
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2/c1-12-9-15-11-14(19(27)26-18(15)10-13(12)2)7-8-25-20(28)16-5-3-4-6-17(16)21(22,23)24/h3-6,9-11H,7-8H2,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWCNCCCAFJRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

carbamoyl]methyl})amino}acetate](/img/structure/B2481097.png)

![3-(4-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2481099.png)
![[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2481101.png)


![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2481105.png)



![3-[[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2481115.png)


